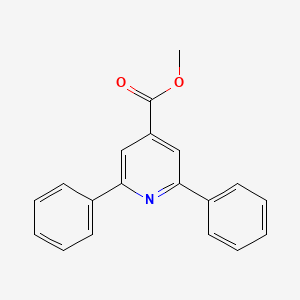
Methyl 2,6-diphenylpyridine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,6-diphenylpyridine-4-carboxylate is an organic compound with the molecular formula C19H15NO2 It is a derivative of pyridine, featuring two phenyl groups attached to the 2 and 6 positions of the pyridine ring, and a carboxylate ester group at the 4 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,6-diphenylpyridine-4-carboxylate typically involves the reaction of 2,6-diphenylpyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes and the use of automated systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,6-diphenylpyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The phenyl groups and the pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Methyl 2,6-diphenylpyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound in drug development.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of Methyl 2,6-diphenylpyridine-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2,6-dip-tolylpyridine-4-carboxylate
- Methyl 2-(4-methoxyphenyl)-6-phenylpyridine-4-carboxylate
- Methyl 2-(4-bromophenyl)-6-phenylpyridine-4-carboxylate
- Methyl 2-(4-chlorophenyl)-6-phenylpyridine-4-carboxylate
- Methyl 2-(4-fluorophenyl)-6-phenylpyridine-4-carboxylate
Uniqueness
Methyl 2,6-diphenylpyridine-4-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C19H15NO2 |
|---|---|
Poids moléculaire |
289.3 g/mol |
Nom IUPAC |
methyl 2,6-diphenylpyridine-4-carboxylate |
InChI |
InChI=1S/C19H15NO2/c1-22-19(21)16-12-17(14-8-4-2-5-9-14)20-18(13-16)15-10-6-3-7-11-15/h2-13H,1H3 |
Clé InChI |
JOOROBCJEYIHBD-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12041171.png)
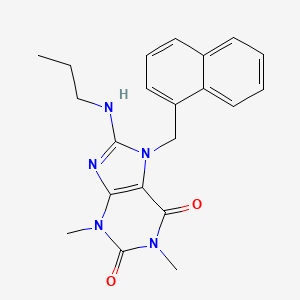






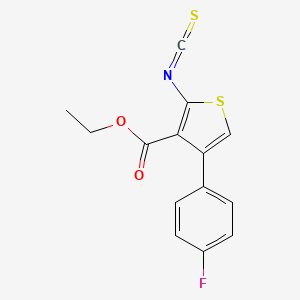
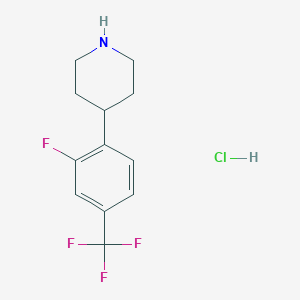
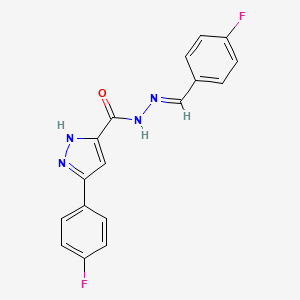

![(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide](/img/structure/B12041229.png)
